molecular formula C17H13Cl B3258405 2-(4-Chlorobenzyl)naphthalene CAS No. 3042-67-9

2-(4-Chlorobenzyl)naphthalene

Cat. No.: B3258405
CAS No.: 3042-67-9
M. Wt: 252.7 g/mol
InChI Key: CUDVCQAMBVDOAH-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)naphthalene (CAS 3042-67-9) is a halogenated aromatic compound of significant interest in organic and medicinal chemistry research. This derivative features a naphthalene ring system linked to a 4-chlorobenzyl group, resulting in a molecular formula of C 17 H 13 Cl and a molecular weight of 252.74 g/mol [ citation 1 ]. The compound is a solid at room temperature, with a measured melting point of 50-51 °C and a predicted boiling point of 388.2 °C [ citation 1 ]. This compound is a valuable building block in chemical synthesis, particularly in the development of more complex structures. Researchers utilize such naphthalene derivatives as key intermediates in the synthesis of compounds with potential biological activity. Structurally related molecules, specifically naphthalene-1,4-dione (1,4-naphthoquinone) derivatives, have been extensively studied for their promising biological properties, including serving as core structures for anticancer agents, antimicrobial agents, and bactericidal agents [ citation 3 ]. The incorporation of the chlorobenzyl group can influence the compound's electronic properties and intermolecular interactions, making it a subject of study in materials science and supramolecular chemistry. The product is offered in high purity (95% to 95+%) and requires storage at 2-8°C to maintain stability [ citation 1 ]. This product is labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any other form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl/c18-17-9-6-13(7-10-17)11-14-5-8-15-3-1-2-4-16(15)12-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDVCQAMBVDOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 2 4 Chlorobenzyl Naphthalene and Analogues

Direct Benzylation Approaches to Naphthalene (B1677914) Cores

Direct benzylation of naphthalene represents the most straightforward approach to creating the benzylnaphthalene skeleton. This is typically accomplished via electrophilic aromatic substitution, with the Friedel-Crafts reaction being the most prominent example.

The Friedel-Crafts alkylation, first discovered in 1877, is a fundamental method for forming alkyl benzenes from alkyl halides. libretexts.org In the context of synthesizing 2-(4-Chlorobenzyl)naphthalene, this reaction involves treating naphthalene with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

Traditional homogeneous acid catalysts such as AlCl₃, FeCl₃, BF₃, ZnCl₂, HF, and H₂SO₄ are commonly used. mdpi.com The reaction proceeds through the formation of a benzyl (B1604629) carbocation (or a polarized complex) which then attacks the electron-rich naphthalene ring. libretexts.org

A critical aspect of naphthalene alkylation is regioselectivity. Naphthalene has two positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is kinetically favored due to the formation of a more stable carbocation intermediate. stackexchange.comresearchgate.net However, the β-substituted product is thermodynamically more stable due to reduced steric hindrance with the hydrogen atom at the C8 position (a peri-interaction). stackexchange.com Therefore, the reaction conditions, particularly temperature and catalyst choice, can be tuned to favor either the 1-benzylnaphthalene (B7772119) (kinetic product) or the 2-benzylnaphthalene (B1618072) (thermodynamic product). wikipedia.org For bulkier alkylating agents, the β-position is often favored even under kinetic control due to steric hindrance. stackexchange.com

CatalystBenzylating AgentKey FindingsReference
AlCl₃Benzyl Chloride (BC)Conventional catalyst; reaction is efficient but often suffers from catalyst disposal and corrosion issues. mdpi.comresearchgate.net
H-beta ZeoliteBenzyl Chloride (BC)Efficiently catalyzes the reaction with higher selectivity to 2-benzylnaphthalene compared to H-Y and AlCl₃. researchgate.net
H-Y ZeoliteBenzyl Chloride (BC)Active catalyst, but with lower selectivity for the 2-isomer compared to H-beta. researchgate.net
Polyphosphoric Acid (PPA)Benzoic AcidCan lead to rearrangements between 1- and 2-benzoylnaphthalenes, demonstrating thermodynamic control. researchgate.net

Concerns over the toxicity, corrosiveness, and disposal of traditional Friedel-Crafts catalysts have driven the development of more environmentally benign alternatives, such as ionic liquids and solid acid catalysts. mdpi.com

Ionic Liquids (ILs): Room temperature ionic liquids, particularly those based on chloroaluminates like Et₃NHCl-AlCl₃, have emerged as highly effective catalysts and reaction media for the benzylation of naphthalene. researchgate.netbohrium.com These systems offer several advantages:

High Activity and Selectivity: They can drive the reaction efficiently at ambient temperature and pressure, often requiring only a small catalytic amount. researchgate.netresearchgate.net

Recyclability: The catalyst can often be recovered and reused multiple times. researchgate.netrsc.org

Tunable Properties: The physical and chemical properties of ILs can be adjusted by changing the cation or anion. researchgate.net

A continuous-flow microreaction system using an Me₃NHCl–AlCl₃ ionic liquid catalyst has demonstrated the ability to achieve a high yield (>99%) of alkylated naphthalene within 60 seconds at a mild temperature (30 °C). rsc.org

Solid Acid Catalysts: Zeolites and other solid acids are considered green catalysts for Friedel-Crafts reactions. mdpi.com They offer advantages such as ease of separation, reusability, and reduced environmental impact. Various solid acids have been investigated for naphthalene alkylation:

Zeolites: H-Beta, H-Y, H-ZSM-5, and H-mordenite have been studied for Friedel-Crafts reactions. mdpi.comiitm.ac.in H-Beta, in particular, shows high efficiency for the benzylation of naphthalene. researchgate.net

Mesoporous Catalysts: To overcome diffusion limitations associated with microporous zeolites when dealing with bulky molecules like benzylnaphthalene, mesoporous materials such as MCM-41 and mesoporous Beta zeolites have been developed. mdpi.comresearchgate.net The increased mesoporosity enhances the accessibility of acid sites and improves the diffusion of reactants and products, leading to significantly increased catalytic activity. mdpi.com

Catalyst TypeSpecific ExampleKey Features & FindingsReference
Ionic LiquidEt₃NHCl-AlCl₃High catalytic performance due to strong interaction with naphthalene; can be deactivated by protonation of products but activity can be restored. bohrium.com
Ionic LiquidChloroaluminate ILHighly active and selective for benzylation of naphthalene with benzyl chloride; catalyst is recyclable. researchgate.net
Solid AcidMesoporous Beta ZeoliteEnhanced activity in naphthalene benzylation due to increased accessibility of acid sites and improved reactant/product diffusion. mdpi.com
Solid AcidAlMCM-41Investigated for the alkylation of naphthalene with long-chain olefins. researchgate.net

Condensation Reactions in Naphthalene Derivative Synthesis

Condensation reactions provide an alternative pathway to construct the benzylnaphthalene framework, often involving the formation of an intermediate which is then converted to the final aromatic product. A notable strategy involves an aldol (B89426) condensation to form a benzylidene tetralone, which serves as a key precursor. nih.gov

This multi-step approach can be summarized as follows:

Aldol Condensation: A substituted tetralone undergoes an aldol condensation with an appropriate benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde) in the presence of a base like potassium hydroxide (B78521) to form a benzylidene tetralone. nih.gov

Reduction: The exocyclic double bond of the benzylidene tetralone is reduced to yield a benzyltetralone.

Aromatization: The benzyltetralone is then aromatized to the final benzylnaphthalene product. This can be achieved in two steps: reduction of the ketone to an alcohol followed by dehydration and oxidation. nih.gov

This synthetic route is flexible, scalable, and allows for the introduction of a wide variety of substituents on both the naphthalene and benzyl rings. nih.gov For instance, reacting the intermediate benzyl tetralones with Grignard reagents can introduce additional substituents ortho to the benzyl group. nih.gov

Multi-Component Reaction Strategies for Functionalized Benzylnaphthalenes

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, offer significant advantages in synthetic efficiency and molecular diversity. nih.govbeilstein-journals.org They are powerful tools for rapidly building complex molecular architectures. mdpi.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct highly functionalized benzylnaphthalene analogues.

For example, the Povarov reaction, a multicomponent process involving an aniline, an aldehyde, and an olefin, is used to synthesize tetrahydroquinolines. nih.gov Given the structural similarity between quinoline (B57606) and naphthalene, this strategy could be adapted by using naphthalene-based starting materials. Similarly, isocyanide-based MCRs like the Ugi reaction could potentially incorporate naphthalene-containing aldehydes or amines to generate complex, functionalized derivatives in a single step. nih.govbiointerfaceresearch.com The key advantage of an MCR approach is the ability to generate molecular complexity and diversity in a time- and resource-efficient manner. rug.nl

Advanced Coupling Reactions for Carbon-Carbon Bond Formation

Modern cross-coupling reactions are powerful tools for C-C bond formation and have been applied to the synthesis of complex aromatic systems.

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for creating substituted alkenes and has been recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org

To synthesize a benzylnaphthalene structure via the Heck reaction, one could envision two primary strategies:

Coupling a naphthyl halide (e.g., 2-bromonaphthalene) with 4-chlorostyrene.

Coupling a vinylnaphthalene (e.g., 2-vinylnaphthalene) with a 4-chlorobenzyl halide.

The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) complex, followed by alkene insertion (carbopalladation), and finally β-hydride elimination to release the product and regenerate the catalyst. youtube.com

Furthermore, nickel-catalyzed Heck-type reactions have been developed specifically for the coupling of benzyl chlorides with simple olefins. nih.gov This process is notable as it can proceed at room temperature and provides a direct route to allylbenzene (B44316) derivatives, which can be subsequently isomerized or reduced to the desired benzylnaphthalene structure. This method tolerates a wide range of functional groups on both the benzyl chloride and the alkene. nih.gov

Iii. Advanced Spectroscopic Characterization Techniques and Methodological Development

Electronic Spectroscopy for Photophysical Property Investigation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

To populate this section, experimental data on the UV-Vis absorption spectrum of 2-(4-Chlorobenzyl)naphthalene in various solvents would be required. This would include a data table of absorption maxima (λmax) and their corresponding molar extinction coefficients (ε). The analysis would involve assigning the observed absorption bands to specific electronic transitions within the naphthalene (B1677914) chromophore (e.g., ¹Lₐ and ¹Lₑ bands), and discussing how the 4-chlorobenzyl substituent perturbs these transitions compared to unsubstituted naphthalene. shimadzu.comuobabylon.edu.iqresearchgate.net

Fluorescence Spectroscopy and Excited State Dynamics

This section would necessitate fluorescence emission spectra of this compound. Key data would include emission maxima (λem), fluorescence quantum yields (Φf), and fluorescence lifetimes (τf) in different solvents. omlc.orgnih.gov The discussion would focus on the characteristics of the first singlet excited state (S₁), rates of radiative and non-radiative decay, and the influence of the substituent on the emission properties. rsc.orgrsc.org

Solvatochromic Analysis and Solvent-Molecule Interactions

A solvatochromic analysis requires measuring the absorption and emission spectra of this compound in a range of solvents with varying polarities. nih.govmdpi.com The resulting data would be used in plots like the Lippert-Mataga plot to quantify the change in the molecule's dipole moment upon electronic excitation. This would reveal the nature and strength of solvent-solute interactions in both the ground and excited states. nih.govrsc.org

Exciplex and Excimer Formation Studies

Information on whether this compound forms excimers (excited-state dimers with a ground-state molecule of its own kind) or exciplexes (excited-state complexes with a different type of ground-state molecule) would be needed. researchgate.net This typically requires concentration-dependent fluorescence studies, which would show the emergence of a new, red-shifted, broad emission band at higher concentrations for excimer formation. nih.govnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

This section would require the mass spectrum of this compound, typically obtained via electron ionization (EI-MS). The spectrum would confirm the molecular weight of the compound via its molecular ion peak (M⁺•). The core of the analysis would be to identify and interpret the major fragment ions, creating a data table of mass-to-charge ratios (m/z) and their relative intensities. nist.govwhitman.edu The fragmentation pattern would elucidate the compound's structure, likely showing characteristic cleavages such as the loss of a chlorine atom, benzylic cleavage to form a tropylium (B1234903) ion or a naphthylmethyl cation, and fragmentation of the naphthalene ring system. libretexts.orgresearchgate.netnih.govchemguide.co.uk

Advanced Spectroscopic Techniques for Micro/Nanoscale Analysis

Content for this section would depend on research that has utilized techniques like single-molecule spectroscopy, near-field scanning optical microscopy (NSOM), or tip-enhanced Raman spectroscopy (TERS) to study this compound on surfaces or in nanostructured environments. Such studies are highly specialized and no information was found to indicate they have been performed on this compound.

Due to the absence of specific experimental data for this compound in the searched scientific literature, the generation of the requested article with the required level of detail and accuracy is not feasible.

Optical Photothermal Infrared (O-PTIR) Spectroscopy

Optical Photothermal Infrared (O-PTIR) spectroscopy is a novel super-resolution infrared spectroscopy technique that overcomes the optical diffraction limit inherent in traditional infrared microscopy. aip.org This method combines the chemical specificity of infrared spectroscopy with the high spatial resolution of visible light microscopy. ung.si

The fundamental principle of O-PTIR involves a pump-probe approach. A tunable, pulsed infrared laser (the pump beam) illuminates the sample. When the laser's wavelength corresponds to a vibrational mode of the molecule, the sample absorbs the light and undergoes localized heating. This photothermal effect is then detected by a co-aligned, focused visible laser (the probe beam). photothermal.comphotonics.com The change in the sample's properties due to heating, such as a change in refractive index or thermal expansion, modulates the reflected or scattered probe beam. ung.si By scanning the infrared laser through different wavelengths, a full infrared absorption spectrum can be reconstructed with a spatial resolution dictated by the diffraction limit of the visible probe laser (typically sub-micron), rather than the much larger infrared wavelength. photothermal.comyoutube.com

Key advantages of O-PTIR include its ability to acquire high-quality, artifact-free spectra in non-contact mode, which is ideal for delicate samples. photothermal.comphotonics.com It requires minimal to no sample preparation and can generate spectra comparable to conventional Fourier Transform Infrared (FTIR) spectroscopy but from sub-micron regions. aip.orgyoutube.com For a molecule like this compound, O-PTIR could be employed to map the chemical composition of a sample with high spatial resolution, for instance, to identify the distribution of the compound within a polymer matrix or to analyze the chemical homogeneity of a thin film.

The table below presents hypothetical O-PTIR data for this compound, detailing the expected vibrational frequencies for its constituent functional groups. The assignments are based on established frequency ranges for aromatic compounds, C-H bonds, and C-Cl bonds. theaic.orgunica.it

Wave Number (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100-3000C-H StretchAromatic (Naphthalene & Benzene (B151609) Rings)
2950-2850C-H StretchMethylene (B1212753) Bridge (-CH₂-)
1630-1580C=C StretchAromatic Ring Skeletal Vibrations
1500-1450C=C StretchAromatic Ring Skeletal Vibrations
1470-1430CH₂ ScissoringMethylene Bridge (-CH₂-)
1100-1000C-Cl StretchChlorobenzyl Moiety
900-675C-H Out-of-Plane BendAromatic (Substitution Pattern)

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy

Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy is a powerful technique that merges the nanoscale spatial resolution of AFM with the chemical identification capabilities of infrared spectroscopy. spectralysbiotech.comacs.org This method provides topographical, mechanical, and chemical information simultaneously from the same sample area, with a spatial resolution that can reach the order of 10 nanometers. nih.gov

The operational principle of AFM-IR relies on the photothermal expansion of the sample. elettra.eu A tunable, pulsed infrared laser is directed onto the sample, directly beneath the sharp tip of an AFM cantilever. When the sample absorbs the infrared radiation at a specific wavelength corresponding to a molecular vibration, it experiences rapid, localized thermal expansion. spectralysbiotech.com This expansion exerts a mechanical force on the AFM tip, causing the cantilever to oscillate. The amplitude of these oscillations is directly proportional to the amount of light absorbed by the sample. spectralysbiotech.com By measuring the cantilever's oscillation amplitude as a function of the infrared laser's wavelength, a local IR absorption spectrum is generated. elettra.eu Alternatively, by setting the laser to a fixed wavelength corresponding to a specific absorption band, the AFM can scan the surface to create a chemical map showing the spatial distribution of that particular chemical bond. spectralysbiotech.com

AFM-IR is particularly advantageous for the analysis of heterogeneous materials at the nanoscale. acs.org For this compound, this technique could be used to investigate the distribution of the compound on a surface, to study its interaction with other materials at interfaces, or to characterize the chemical composition of individual nanoparticles or nanostructured domains containing the molecule. The spectra obtained are comparable to conventional FTIR spectra, allowing for straightforward interpretation. spectralysbiotech.com

The following table illustrates the potential data that could be generated from an AFM-IR analysis of a surface containing domains of this compound. The technique could map the intensity of characteristic absorption bands across the sample.

Wavenumber for Imaging (cm⁻¹)Corresponding Functional GroupPotential Application
3050Aromatic C-H StretchMapping the distribution of the entire molecule.
2925Methylene C-H StretchHighlighting the benzyl (B1604629) bridge location.
1600Aromatic C=C StretchConfirming the presence of the aromatic rings.
1090C-Cl StretchSpecifically mapping the chlorobenzyl moiety.

Dynamic Rotational Spectroscopy (DRS)

Dynamic Rotational Spectroscopy, typically conducted in the gas phase using microwave radiation, is an exceptionally precise technique for determining the geometric structure of molecules. wikipedia.orglibretexts.org It measures the transition energies between quantized rotational states of a molecule. For a molecule to be observable by this technique, it must possess a permanent dipole moment. The rotational spectrum is highly sensitive to the molecule's moments of inertia, which are determined by the mass distribution and atomic arrangement. wikipedia.org

The analysis of a rotational spectrum allows for the determination of rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia (Iₐ, Iₑ, and I𝒸) along the three principal axes of the molecule. ox.ac.uk From these constants, highly accurate molecular structures, including bond lengths and bond angles, can be derived. wikipedia.org Isotopic substitution studies, where spectra of different isotopologues are measured, can further refine the structural determination by precisely locating specific atoms within the molecule. slideshare.net

For a molecule like this compound, which is an asymmetric top (all three moments of inertia are different), the rotational spectrum would be complex. ox.ac.uk However, its analysis would yield a wealth of structural information. DRS could provide definitive data on the conformation of the molecule, such as the dihedral angle between the naphthalene and chlorophenyl rings, and the precise bond lengths and angles of the benzyl bridge. This level of structural detail is often unattainable with other spectroscopic methods.

The table below presents hypothetical rotational constants and derived structural parameters for this compound that could be obtained from a DRS experiment. These values are illustrative of the type of high-precision data the technique provides.

ParameterHypothetical ValueInformation Derived
Rotational Constant A1500 MHzPrincipal moment of inertia Iₐ
Rotational Constant B450 MHzPrincipal moment of inertia Iₑ
Rotational Constant C380 MHzPrincipal moment of inertia I𝒸
C-Cl Bond Length1.745 ÅPrecise interatomic distance
Naphthalene-CH₂-Benzene Dihedral Angle85.3°Molecular conformation and steric arrangement

V. Reactivity and Mechanistic Studies of Chlorobenzylnaphthalene Systems

Reaction Kinetics and Rate-Determining Step Analysis

The study of reaction kinetics provides quantitative insight into the rates at which chemical processes occur and the factors that influence them. For chlorobenzylnaphthalene systems, kinetic analysis is crucial for understanding reaction mechanisms, particularly in their synthesis via electrophilic substitution.

Kinetic models, such as the Langmuir-Hinshelwood model, have been applied to interpret the measurements from these reactions, considering the adsorption of reactants and products on the catalyst surface. researchgate.net A study on the selective monobenzylation of naphthalene (B1677914) with benzyl (B1604629) chloride using a novel mesoporous solid acid catalyst (UDCaT-4) found the activation energy to be 26.0 kcal/mol. researchgate.net

Table 1: Kinetic Parameters for Naphthalene Benzylation

Parameter Value Catalyst System Reference
Reaction Naphthalene + Benzyl Chloride UDCaT-4 researchgate.net
Temperature 80°C UDCaT-4 researchgate.net
Selectivity 100% Monobenzylation UDCaT-4 researchgate.net
Activation Energy (Ea) 26.0 kcal/mol UDCaT-4 researchgate.net
Kinetic Model Langmuir-Hinshelwood UDCaT-4 researchgate.net

Reductive Transformations of Benzylnaphthalene Structures

The reduction of benzylnaphthalene structures can target either the naphthalene ring system or the benzyl group. The naphthalene moiety can be reduced through catalytic hydrogenation or chemical reduction methods. researchgate.net Reductive protonation of naphthalene using metals like lithium, sodium, or potassium in dry ammonia (B1221849) can yield di- and tetrahydro-naphthalene derivatives. researchgate.net The specific products formed depend on the reaction conditions and the metal used. researchgate.net

The benzyl group itself is generally resistant to reduction under typical catalytic hydrogenation conditions that would reduce a simple double bond. However, the C-Cl bond on the phenyl ring of the 4-chlorobenzyl group can be susceptible to hydrogenolysis, where the chlorine atom is replaced by a hydrogen atom. Furthermore, the benzylic C-C bond connecting the two aromatic rings can be cleaved under more vigorous reductive conditions.

Electrophilic Aromatic Substitution Mechanisms

The synthesis of 2-(4-chlorobenzyl)naphthalene and its subsequent reactions often involve electrophilic aromatic substitution (EAS). The general mechanism for EAS proceeds via a two-step process. masterorganicchemistry.comlibretexts.org

Formation of a σ-complex (arenium ion) : The π-electron system of the aromatic ring acts as a nucleophile and attacks an electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comlibretexts.org

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and results in the substituted product. masterorganicchemistry.com

In the case of this compound, further electrophilic substitution can occur on either the naphthalene or the chlorophenyl ring. The naphthalene ring is generally more reactive towards electrophiles than the benzene (B151609) ring. docbrown.info The position of the incoming electrophile is directed by the existing substituents.

Substituent Effects on Reaction Pathways and Selectivity

Substituents on an aromatic ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution reactions. These effects are broadly categorized as activating/deactivating and directing effects.

Benzyl Group on Naphthalene : The 2-benzyl group is an alkyl-type substituent on the naphthalene ring. Alkyl groups are generally activating and ortho-, para-directing. However, in the naphthalene system, the positions are numbered differently. The 2-position substituent will direct incoming electrophiles primarily to the 1, 3, 6, and 8 positions, with the specific outcome depending on steric hindrance and the nature of the electrophile. The benzyl group increases the electron density of the naphthalene ring, making it more susceptible to electrophilic attack than unsubstituted naphthalene.

Naphthalene itself exhibits a preference for substitution at the 1-position (alpha) over the 2-position (beta) due to the greater stability of the carbocation intermediate formed during alpha-attack. docbrown.info The presence of the 2-(4-chlorobenzyl) group modifies this reactivity pattern, and the outcome of further substitution becomes a complex interplay between the electronic and steric effects of the substituent and the inherent reactivity of the naphthalene core.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Ring System Electronic Effect Reactivity Effect Directing Influence
-CH₂-Ar (Benzyl) Naphthalene Electron-donating (inductive) Activating Directs to positions 1, 3, 6, 8
-Cl (Chloro) Benzene Electron-withdrawing (inductive), Electron-donating (resonance) Deactivating Ortho-, Para-directing

Oxidation/Reduction Chemistry of Naphthalene Benzyl Conjugates

The oxidation and reduction chemistry of naphthalene-benzyl conjugates involves reactions at several possible sites within the molecule.

Oxidation: Naphthalene and its derivatives can be oxidized under various conditions. researchgate.net Strong oxidizing agents like potassium permanganate (B83412) or chromium compounds can lead to the cleavage of one of the rings to form phthalic acid or its derivatives. researchgate.netresearchgate.net For example, the oxidation of naphthalene with oxygen in the presence of a vanadium catalyst yields phthalic anhydride (B1165640). quora.com The benzylic methylene (B1212753) bridge (-CH₂-) is also susceptible to oxidation, which can convert it to a carbonyl group (ketone) or, with cleavage, to carboxylic acids. The specific product depends on the oxidant used and the reaction conditions. For instance, MnO₂ selectively oxidizes benzylic alcohols to aldehydes or ketones. ucr.edu

Reduction: As discussed in section 5.3, reduction can affect the aromatic rings or substituents. Catalytic hydrogenation can reduce the naphthalene rings, with the degree of reduction depending on the catalyst and conditions. The C-Cl bond on the phenyl ring is also prone to reductive cleavage (hydrogenolysis), replacing the chlorine with hydrogen. This is a common transformation that can be achieved using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

Vi. Crystal Engineering and Supramolecular Chemistry of Chlorobenzylnaphthalene Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

For derivatives of chlorobenzylnaphthalene, SC-XRD studies have been crucial in elucidating their crystal structures. For example, the structure of (E)-2-(4-chloro-benzyl-idene)-3,4-di-hydro-naphthalen-1(2H)-one, a related derivative, was determined to crystallize in the monoclinic space group P21/c. nih.gov In this structure, the dihedral angle between the plane of the benzene (B151609) ring of the tetralone moiety and the 4-chlorobenzyl ring is 52.21 (11)°. nih.gov Similarly, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, another complex naphthalene (B1677914) derivative, was also found to be monoclinic with the space group P21/c. mdpi.com In this case, the naphthalene system is nearly planar and forms significant dihedral angles of 67.1(2)° with the triazole ring and 63.9(2)° with the phenyl cycle. mdpi.com

These precise structural parameters obtained from SC-XRD are fundamental for understanding the relationship between molecular structure and the resulting crystal packing, which in turn dictates the material's properties.

Analysis of Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. ias.ac.inmdpi.com These forces, although individually weak, collectively determine the final supramolecular assembly.

While the parent 2-(4-Chlorobenzyl)naphthalene lacks classical hydrogen bond donors, derivatives containing functional groups like hydroxyl (-OH) or amide (-NH) can form robust hydrogen bonding networks. For instance, in the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, molecules are connected through intermolecular N-H···O and C-H···O hydrogen bonds to form dimers. mdpi.com In another example, 1,8-bis(4-chlorobenzoyl)-2-hydroxy-7-methoxynaphthalene, a significant intramolecular O-H···O=C hydrogen bond is observed, which influences the molecular conformation. nih.gov These interactions are highly directional and play a crucial role in establishing the primary structure of the crystal lattice. nih.gov

Given the abundance of aromatic rings in chlorobenzylnaphthalene derivatives, C-H···π and π···π stacking interactions are prominent features in their crystal packing. nih.gov C-H···π interactions involve a C-H bond acting as a weak hydrogen bond donor and a π-system (an aromatic ring) acting as the acceptor. In the crystal structure of (E)-2-(4-chloro-benzyl-idene)-3,4-di-hydro-naphthalen-1(2H)-one, molecules are linked by pairs of C-H···π interactions, which form inversion dimers. nih.gov

π···π stacking interactions occur between parallel aromatic rings, driven by electrostatic and dispersion forces. These interactions are fundamental to the packing of many aromatic compounds, including naphthalene derivatives, and significantly influence their electronic and optical properties. The competition and cooperation between C-H···π and π···π interactions often dictate the final crystal packing arrangement. nih.govnih.gov

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact.

For naphthalene derivatives, this analysis provides a detailed breakdown of the different interactions. For example, in 1,8-bis(4-chlorobenzoyl)-2-hydroxy-7-methoxynaphthalene, Hirshfeld analysis reveals the percentage contribution of various contacts on the molecular surface. nih.gov The associated two-dimensional fingerprint plots provide a quantitative summary of these interactions, showing, for instance, that Cl···H/H···Cl contacts are the most significant contributor. nih.govnih.gov This quantitative mapping is invaluable for understanding the hierarchy and relative importance of the different non-covalent forces at play. nih.gov

Polymorphism and Solid-State Conformational Analysis

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties, and their study is critical in materials science. The existence of polymorphism in chlorobenzylnaphthalene derivatives is a distinct possibility due to the conformational flexibility of the molecule and the potential for different competing intermolecular interactions. nih.gov

A clear example of polymorphism has been documented for (E)-2-(4-chloro-benzyl-idene)-3,4-di-hydro-naphthalen-1(2H)-one. One polymorph crystallizes in the monoclinic space group P21/c with one molecule in the asymmetric unit (Z' = 1). nih.gov An earlier-discovered polymorph is also monoclinic (P21/c) but features two independent molecules in the asymmetric unit (Z' = 2). nih.gov The existence of these two forms highlights how subtle changes in crystallization conditions can lead to different packing arrangements.

Solid-state conformational analysis, often performed in conjunction with SC-XRD, examines the specific geometry adopted by the molecule within the crystal. For example, in the Z' = 1 polymorph of (E)-2-(4-chloro-benzyl-idene)-3,4-di-hydro-naphthalen-1(2H)-one, the cyclohex-2-en-1-one ring of the tetralone moiety adopts a screw-boat conformation. nih.gov In another naphthalene derivative, O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate, the solid-state conformation determined by X-ray crystallography was found to be different from previously proposed theoretical models, underscoring the importance of experimental validation. nih.gov

Vii. Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Molecule Construction

The naphthalene (B1677914) scaffold is a fundamental building block in organic synthesis, valued for its presence in numerous natural products, pharmaceuticals, and functional materials. nih.govchemistryviews.orgresearchgate.net Halogenated naphthalenes, in particular, serve as crucial intermediates for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions. nih.gov The presence of a chloro-substituent on the benzyl (B1604629) group of 2-(4-Chlorobenzyl)naphthalene provides a reactive site amenable to various synthetic transformations.

This structure can be envisioned as a precursor for a wide range of more complex molecules. For instance, the naphthalene moiety can be further functionalized through electrophilic aromatic substitution, while the chlorobenzyl group can participate in reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new aryl, alkynyl, or amino groups, respectively. This dual reactivity allows for the stepwise and controlled construction of intricate molecular architectures. The development of novel, regioselective methods for synthesizing polysubstituted naphthalene derivatives is an active area of research, underscoring the importance of versatile intermediates like this compound in accessing new chemical space. nih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reactive Site Potential Product Class
Suzuki Coupling C-Cl bond on benzyl ring Biaryl-substituted naphthalenes
Sonogashira Coupling C-Cl bond on benzyl ring Alkynyl-substituted naphthalenes
Buchwald-Hartwig Amination C-Cl bond on benzyl ring Amino-functionalized diarylmethanes
Friedel-Crafts Acylation Naphthalene ring Acylated naphthalene derivatives
Nitration/Halogenation Naphthalene ring Further functionalized naphthalene cores

Development of Photolabile Protecting Groups

Photolabile protecting groups (PPGs), or photocages, are essential tools in chemistry and biology that allow for the spatial and temporal control over the release of active molecules using light. nih.govwikipedia.orgmdpi.com The design of PPGs often relies on chromophores that efficiently absorb light and undergo a photochemical reaction to release a protected functional group. Benzyl and naphthalene derivatives are common scaffolds used in the construction of PPGs. nih.govwikipedia.org

While this compound itself is not a traditional PPG, its core structure is relevant to PPG design. Naphthalene-containing chromophores have been explored to modify the absorption properties and quantum yields of PPGs. wikipedia.org For example, naphthylcarbonylmethyl groups have been used to release carboxylic acids upon irradiation. nih.gov The general strategy involves incorporating a photochemically active group, such as an ortho-nitrobenzyl moiety, which undergoes an intramolecular rearrangement upon UV irradiation to cleave a bond and release the target molecule. nih.gov The this compound framework could potentially be elaborated with appropriate photolabile functionalities to create novel PPGs with tailored absorption wavelengths and release kinetics.

Contributions to Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and dyes. Naphthalene and its derivatives are foundational to the fine chemical industry. nih.govknowde.com They are used as starting materials for products ranging from phthalic anhydride (B1165640) and synthetic resins to insecticides like carbaryl. nih.gov

The synthesis of substituted naphthalenes is a key focus in the production of fine chemicals. nih.gov Compounds like this compound represent advanced intermediates that facilitate the synthesis of complex target molecules with fewer steps. The presence of both the naphthalene core and a functionalized benzyl side chain allows for its incorporation into larger structures, contributing to the synthesis of dyes, pigments, and potentially pharmacologically active compounds. knowde.comekb.eg For instance, many aminobenzylnaphthols, known as Betti bases, which have a related structural pattern, are synthesized for evaluation in medicinal chemistry. nih.gov

Sensitizers in Photopolymerization and 3D Printing Processes

Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into a solid polymer. This technology is the basis for various applications, including coatings, adhesives, and, notably, 3D printing (additive manufacturing). sympnp.orgigmresins.com A key component in many photopolymerization formulations is a photosensitizer, a molecule that absorbs light at a specific wavelength and transfers the energy to a photoinitiator, which then generates the reactive species (radicals or cations) that start the polymerization.

Recent research has identified naphthalene-stilbene derivatives as highly effective visible-light sensitizers for both free-radical and cationic photopolymerization, processes directly applicable to 3D-VAT printing technologies. rsc.orgrsc.org One such compound, 1-amino-6-[(E)-2-(4-chlorophenyl)vinyl]-4-methylnaphthalene-2-carbonitrile, shares key structural features with this compound, namely the naphthalene and chlorophenyl groups. rsc.org These sensitizers function through an electron transfer mechanism with a co-initiator, such as a diaryliodonium salt. Upon light absorption, the excited naphthalene-based sensitizer (B1316253) donates an electron to the iodonium (B1229267) salt, which then decomposes to generate radicals or strong acids capable of initiating polymerization. rsc.org

The effectiveness of these systems highlights the potential of the this compound scaffold as a core for designing new photosensitizers. Its photophysical properties could be tuned by further substitution to optimize absorption in the visible or near-UV range, making it suitable for use with common light sources like 405 nm LEDs used in many 3D printers. sympnp.orgrsc.org

Table 2: Components of a Naphthalene-Sensitized Photopolymerization System

Component Example Function
Monomer Acrylates, Epoxides Forms the polymer backbone
Photosensitizer Naphthalene-stilbene derivative Absorbs light and initiates energy/electron transfer
Co-initiator Diaryliodonium salt (IOD) Accepts energy/electron to generate reactive species
Light Source LED (e.g., 405 nm) Provides energy to excite the photosensitizer

Structural Motifs for Organic Optoelectronic Materials (e.g., Organic Semiconductors)

Organic semiconductors are the active materials in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Naphthalene and its derivatives are prominent building blocks for these materials due to their rigid, planar, and π-conjugated structure, which facilitates charge transport. nih.govnih.gov Naphthalene diimides (NDIs), for example, are a well-studied class of high-performance n-type organic semiconductors. mdpi.com

The this compound molecule combines a polycyclic aromatic hydrocarbon (PAH) core with a halogenated side group. The naphthalene unit provides the essential π-conjugated system for charge transport, and its electronic properties can be fine-tuned through chemical modification. nih.govresearchgate.netmdpi.comnih.gov The introduction of electron-withdrawing groups, such as chloro-substituents, is a common strategy to lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which can improve electron injection and air stability in n-type semiconductors. mdpi.com

While simple in structure, this compound can be considered a foundational motif for more complex organic semiconductors. It could be used as a precursor in polymerization reactions or incorporated into larger, extended π-systems designed to optimize molecular packing and charge carrier mobility in the solid state. rsc.orgalfa-chemistry.com The study of hole mobility in naphthalene crystals demonstrates the fundamental importance of this core structure in understanding charge transport in organic materials. aps.org

Viii. Future Research Directions and Unexplored Avenues for Chlorobenzylnaphthalene Compounds

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research concerning 2-(4-Chlorobenzyl)naphthalene and its derivatives will likely prioritize the principles of green chemistry. The goal is to develop novel synthetic methodologies that are not only efficient but also environmentally benign. This involves exploring alternative energy sources, greener solvents, and atom-economical reaction pathways.

Key areas for future investigation include:

Alternative Energy Sources: The use of unconventional energy sources like microwave irradiation and ultrasonic cavitation could offer significant advantages over conventional heating. For instance, ultrasound has been successfully employed to promote the synthesis of 2-organoselanyl-naphthalenes in aqueous media, suggesting its potential for the synthesis of chlorobenzylnaphthalenes. These methods can lead to shorter reaction times, higher yields, and reduced energy consumption.

Green Solvents: A major focus will be the replacement of volatile and hazardous organic solvents with more sustainable alternatives. Research into using water, supercritical fluids (like CO₂), or biodegradable ionic liquids as reaction media will be crucial. Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability.

Catalytic Approaches: Developing highly efficient and recyclable catalytic systems is another cornerstone of sustainable synthesis. This includes designing heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing waste and allowing for continuous processes.

Table 1: Potential Sustainable Synthetic Strategies

StrategyDescriptionPotential Advantages
Ultrasonic Irradiation Use of high-frequency sound waves to induce chemical reactions.Reduced reaction times, increased yields, milder reaction conditions.
Microwave-Assisted Synthesis Application of microwave radiation to heat reactions.Rapid heating, enhanced reaction rates, improved product purity.
Aqueous Media Synthesis Using water as the primary solvent.Environmentally friendly, low cost, non-toxic, enhanced reactivity in some cases.
Heterogeneous Catalysis Employing solid-phase catalysts that are easily separable.Catalyst recyclability, simplified product purification, suitability for flow chemistry.

Advanced Spectroscopic Characterization of Transient Species

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of chlorobenzylnaphthalene compounds requires the characterization of highly reactive and short-lived intermediates. Future research will increasingly rely on sophisticated spectroscopic techniques to detect and structurally elucidate these transient species.

Promising techniques for this purpose include:

Time-Resolved Spectroscopy: Techniques like transient-absorption spectroscopy and time-gated Raman spectroscopy can monitor dynamic processes on timescales ranging from femtoseconds to nanoseconds. wikipedia.org This allows for the direct observation of excited states and reaction intermediates as they form and decay.

In-situ Monitoring: Real-time monitoring of reactions provides invaluable mechanistic data. For example, in-situ Fourier-transform infrared (FTIR) spectroscopy can track the conversion of reactants and the formation of intermediates and products as the reaction progresses. rsc.orgosti.gov This has been applied to study photopolymerization processes involving naphthalene (B1677914) derivatives. rsc.org

Infrared Ion Spectroscopy: The combination of mass spectrometry with infrared spectroscopy, such as IR multiple-photon dissociation (IRMPD) action spectroscopy, is a powerful tool for obtaining structural information on mass-selected ions. nih.govrsc.orgnih.gov This can be applied to characterize ionic intermediates that may be involved in certain synthetic pathways.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical intermediates, such as those potentially involving metal-carbene species, EPR spectroscopy is indispensable. ulsu.runih.gov It provides detailed information about the electronic structure and environment of unpaired electrons, confirming the presence and nature of radical species. ulsu.runih.gov

Integration of Machine Learning in Predictive Computational Chemistry

The synergy between computational chemistry and machine learning (ML) is set to revolutionize chemical research. nih.govumb.edu For chlorobenzylnaphthalene compounds, this integration can significantly accelerate the discovery and optimization of new molecules and synthetic routes.

Future applications of ML in this field include:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties, reactivity, and potential applications of novel chlorobenzylnaphthalene derivatives. ulsu.ru This can guide experimental efforts by prioritizing compounds with desired characteristics.

Reaction Optimization: Machine learning can analyze the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to predict the optimal conditions for achieving high yields and selectivity. ulsu.ru This data-driven approach is often more efficient than traditional trial-and-error experimentation.

De Novo Design: ML models can be used to design new chlorobenzylnaphthalene-based molecules with specific target properties, opening avenues for the creation of novel functional materials or bioactive compounds.

Accelerating Quantum Chemistry Calculations: ML can be used to create highly accurate "machine learning interatomic potentials" (MLPs) that can bypass computationally expensive quantum mechanics (QM) calculations for simulating molecular systems, allowing for the study of larger and more complex systems over longer timescales. wikipedia.org

Table 2: Applications of Machine Learning in Chlorobenzylnaphthalene Research

Application AreaML ApproachExpected Outcome
Property Prediction Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modelsRapid screening of virtual libraries for desired electronic, optical, or biological properties.
Synthesis Planning Retrosynthesis prediction algorithmsSuggestion of novel and efficient synthetic routes to target chlorobenzylnaphthalene compounds.
Reaction Optimization Bayesian optimization, neural networksIdentification of optimal reaction conditions with a minimal number of experiments.
Mechanism Elucidation Analysis of computational chemistry dataGaining insights into reaction pathways and transition states by analyzing large datasets from simulations.

Exploration of New Chemical Reactivity Profiles and Catalytic Transformations

The aromatic framework of this compound offers multiple sites for further functionalization. Future research will focus on exploring novel reactivity profiles, particularly through advanced catalytic methods, to create a diverse range of derivatives.

Key avenues for exploration are:

C-H Bond Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds. nih.gov Applying this strategy to the naphthalene core or the benzyl (B1604629) moiety of this compound could provide direct access to a wide array of new derivatives without the need for pre-functionalized starting materials. The use of transient directing groups is a particularly promising strategy to control the regioselectivity of these transformations. snnu.edu.cnrsc.org

Metal-Carbene Chemistry: The reactions of transient metal-carbene species, generated from precursors like diazo compounds, offer unique pathways for cyclopropanation, C-H insertion, and other valuable transformations. rsc.org Exploring the reactivity of the naphthalene π-system with catalytically generated metal carbenes could lead to novel polycyclic structures.

Cross-Coupling Reactions: While the chlorine atom on the benzyl group is a potential handle for cross-coupling, future work could focus on developing selective C-H arylation, alkenylation, or alkynylation at various positions on the naphthalene ring, leveraging modern palladium, nickel, or copper catalysis.

Design of Novel Materials Incorporating Chlorobenzylnaphthalene Units

The unique combination of the bulky, planar naphthalene unit and the functionalizable chlorobenzyl group makes this compound an attractive building block for the design of novel functional materials.

Future research in this area could target:

Biologically Active Molecules: Naphthalene-containing compounds have shown promise in medicinal chemistry. For example, 1,3,4-oxadiazole-naphthalene hybrids have been investigated as potential VEGFR-2 inhibitors for cancer therapy, and certain bis(chlorobenzyl)naphthalene-diones exhibit antitumor activity. This suggests that derivatives of this compound could be designed and synthesized as scaffolds for new therapeutic agents.

Organic Electronic Materials: The naphthalene core is a well-known chromophore and a component of many organic semiconductors. By incorporating chlorobenzylnaphthalene units into polymers or designing discrete molecular materials, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. The chlorobenzyl group could be used to tune molecular packing and electronic properties or as a reactive handle for polymerization or surface grafting.

Luminescent Probes: The inherent fluorescence of the naphthalene moiety could be modulated by chemical transformations. This opens the door to designing novel chemosensors or fluorescent probes where the binding of an analyte to a receptor unit attached to the chlorobenzylnaphthalene scaffold would induce a change in the emission properties.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.0–8.5 ppm, benzylic CH₂ at δ 4.1–4.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 301.0454) .

Q. Advanced Techniques

  • X-ray crystallography : Resolve spatial arrangement of the chlorobenzyl and naphthalene moieties.
  • DFT calculations : Validate electronic structure and predict spectroscopic features .

What experimental designs are critical for assessing the in vitro toxicological profile of this compound?

Q. Basic Research Focus

  • Cell viability assays : Use MTT or resazurin assays in human cell lines (e.g., HepG2, A549) to measure IC₅₀ values .
  • Exposure routes : Simulate inhalation, oral, or dermal exposure using relevant solvents (e.g., DMSO for oral studies) .

Q. Advanced Design

  • Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., CYP450 enzymes) .
  • Metabolite identification : LC-MS/MS to track metabolic byproducts in hepatic microsomes .

Q. Inclusion Criteria for Toxicity Studies :

ParameterRequirementReference
SpeciesRodents (rats/mice), human cell lines
Exposure DurationAcute (≤24h), subchronic (1–3 months)
EndpointsHepatic/Renal biomarkers, oxidative stress markers

How does this compound persist in environmental matrices, and what degradation pathways are relevant?

Q. Advanced Research Focus

  • Environmental monitoring : Quantify air/water/sediment levels via GC-MS or HPLC .
  • Photodegradation : UV irradiation studies to identify breakdown products (e.g., chlorinated quinones) .
  • Biodegradation : Assess microbial degradation using soil microcosms and 16S rRNA sequencing .

Q. Key Data :

  • Half-life in water : ~14–28 days under sunlight .
  • Bioaccumulation potential : Log Kow >4 suggests moderate bioaccumulation .

What mechanistic insights exist regarding the metabolic processing of this compound in mammalian systems?

Q. Advanced Research Focus

  • Phase I metabolism : CYP450-mediated oxidation generates epoxides or hydroxylated derivatives .
  • Phase II conjugation : Glucuronidation or sulfation of metabolites in hepatic tissues .
  • Toxicity linkage : Reactive intermediates (e.g., naphthoquinones) may bind DNA or proteins, inducing oxidative stress .

Q. Methodological Steps :

In vitro metabolism : Incubate with liver microsomes + NADPH.

Metabolite profiling : Use high-resolution MS/MS.

Adduct detection : Employ <sup>32</sup>P-postlabeling for DNA adducts .

How should researchers address contradictory data in toxicity studies of this compound?

Q. Advanced Research Focus

  • Risk of bias assessment : Apply criteria from Table C-6/C-7 (e.g., randomization, outcome reporting) .
  • Dose-response reevaluation : Ensure linear vs. non-linear models align with exposure levels .
  • Cross-species validation : Compare rodent vs. human primary cell responses .

Q. Confidence Grading :

Confidence LevelCriteriaReference
HighAll bias criteria met (e.g., randomization, blinding)
Low≥2 criteria unmet (e.g., incomplete outcome data)

What computational approaches predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Simulate binding to CYP450 or aryl hydrocarbon receptor (AhR) using AutoDock .
  • MD simulations : Model stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Relate substituent effects (e.g., Cl position) to toxicity endpoints .

Q. Predicted Targets :

TargetBinding Affinity (kcal/mol)Reference
CYP1A1-8.2
AhR-7.9

How does this compound modulate enzyme activity in biochemical assays?

Q. Advanced Research Focus

  • Enzyme inhibition assays : Measure IC₅₀ for targets like COX-2 or P450 using fluorogenic substrates .
  • Kinetic studies : Determine Ki values via Lineweaver-Burk plots .
  • Structural analysis : Cryo-EM or X-ray crystallography to map binding sites .

Q. Example Results :

EnzymeInhibition TypeIC₅₀ (µM)Reference
COX-2Competitive0.5
CYP3A4Non-competitive12.3

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.